

A Technical Guide to Dodecylphosphocholined38: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated form of the zwitterionic detergent Dodecylphosphocholine (DPC). It is a critical tool for researchers and scientists, particularly in the fields of structural biology and drug development. Its ability to form stable micelles that mimic cell membranes makes it invaluable for the study of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental applications, and methodologies associated with DPC-d38.

Core Chemical and Physical Properties

The fundamental properties of **Dodecylphosphocholine-d38** are summarized below. This data is essential for its effective use in experimental settings.

Property	Value
Molecular Formula	C17D38NO4P[3][4]
Formula Weight	389.7 g/mol [3]
CAS Number	130890-78-7[3]
Formal Name	2-[[(dodecyl-d25-oxy)hydroxyphosphinyl]oxy]- N,N,N-tri(methyl-d3)-ethan-1,1,2,2-d4-aminium, inner salt[3][4]
Synonyms	n-Dodecylphosphocholine-d38[3][5]
Physical State	Crystalline Solid[3][6]
Purity	≥98% to >99% deuterated forms (d1-d38)[3][6]
Melting Point	247-249 °C[7]
Critical Micelle Concentration (CMC)	Approximately 1.5 mM[3][5]
Storage Temperature	-20°C[8][9]
Stability	≥ 4 years[5][8]

Solubility

The solubility of DPC-d38 in various solvents is a key consideration for the preparation of stock solutions.

Solvent	Solubility
Phosphate-Buffered Saline (PBS, pH 7.2)	25 mg/mL[3][7]
Dimethylformamide (DMF)	16 mg/mL[3][10]
Dimethyl Sulfoxide (DMSO)	16 mg/mL[3][10]
Ethanol	15 mg/mL[3][10]

Applications in Research

Dodecylphosphocholine-d38 is a versatile tool with several key applications in scientific research:

- Structural Biology of Membrane Proteins: DPC-d38 is widely used to solubilize and stabilize membrane proteins for structural determination by solution NMR spectroscopy.[1][3] The deuteration of the molecule is particularly advantageous in proton NMR experiments as it reduces the solvent signal, allowing for clearer observation of the protein's signals.[11]
- Internal Standard: It serves as an internal standard for the quantification of its nondeuterated counterpart, dodecylphosphocholine, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][8]
- Membrane Mimetics: The micelles formed by DPC-d38 provide a membrane-mimetic environment that is crucial for studying the structure, function, and dynamics of membraneassociated proteins and peptides.[3][5][8]
- Drug Discovery: In drug development, DPC-d38 micelles are used to study the interactions between membrane protein targets and potential drug candidates.[2]

Experimental Protocols

The following are generalized protocols for the preparation of DPC-d38 micelles and the reconstitution of membrane proteins.

Protocol 1: Preparation of Dodecylphosphocholine-d38 (DPC-d38) Micelles

This protocol details the steps for preparing a stock solution of DPC-d38 micelles for use in NMR studies.

Materials:

- Dodecylphosphocholine-d38 (DPC-d38) powder
- High-purity water (e.g., Milli-Q)
- Appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0)

- Deuterium oxide (D₂O) for NMR lock signal
- Analytical balance, vortex mixer, and volumetric flasks

Procedure:

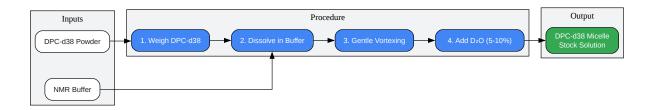
- Buffer Preparation: Prepare the desired buffer at the target pH. Ensure the buffer is made with high-purity water.
- Weighing DPC-d38: Accurately weigh the necessary amount of DPC-d38 powder to achieve a final concentration significantly above the CMC (e.g., 150 mM). For 1 mL of 150 mM DPCd38 (MW ≈ 389.7 g/mol), this would be approximately 58.5 mg.
- Dissolution: Transfer the weighed powder to a clean vial. Add the prepared buffer to the desired final volume.
- Homogenization: Gently vortex the solution until the DPC-d38 powder is completely dissolved. The resulting solution should be clear. Avoid vigorous shaking to minimize foaming.[12]
- D₂O Addition: For NMR samples, add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the spectrometer.[12]

Protocol 2: Reconstitution of a Membrane Protein into DPC-d38 Micelles

This protocol describes a common method for incorporating a purified membrane protein into pre-formed DPC-d38 micelles for structural analysis.[11]

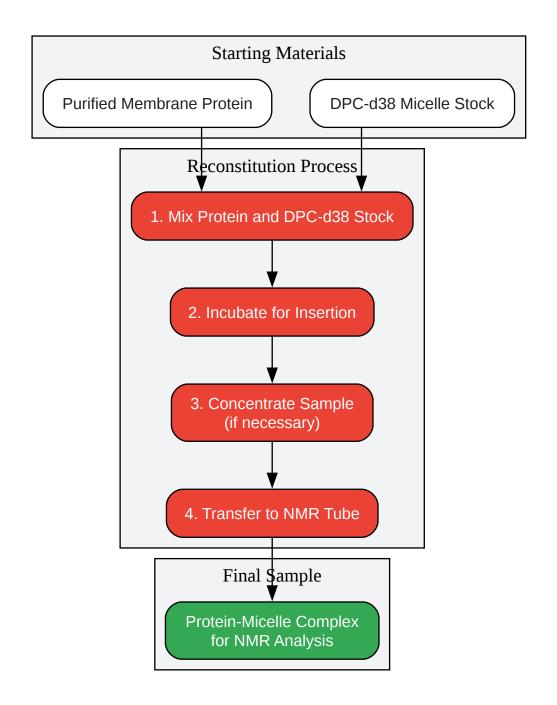
Materials:

- Purified membrane protein (lyophilized or in solution)
- Prepared DPC-d38 micelle stock solution
- NMR buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O)[11]

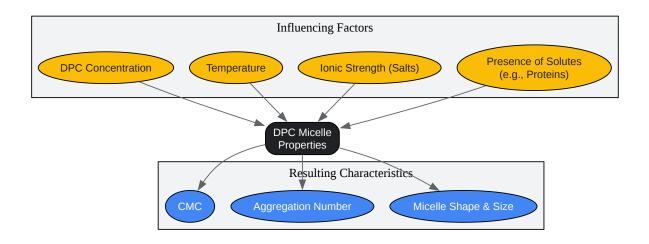

Procedure:

- Protein Preparation: If the protein is lyophilized, dissolve it in a minimal amount of the NMR buffer.
- Co-solubilization (Alternative): For some proteins, co-dissolving the lyophilized protein and DPC-d38 in an organic solvent like hexafluoro-isopropanol (HFIP) can break up aggregates.
 The HFIP is then removed by lyophilization.[11]
- Titration: Gradually add the DPC-d38 micelle stock solution to the protein solution while gently mixing. The final DPC-d38 concentration should remain well above the CMC.
- Incubation: Allow the mixture to incubate for a period (e.g., 30 minutes to a few hours) at a suitable temperature (e.g., 4°C or room temperature) to ensure the protein correctly inserts into the micelles.[11][12]
- Concentration: If needed, concentrate the sample to the desired final protein and DPC-d38
 concentrations using a centrifugal filtration device with an appropriate molecular weight
 cutoff.
- Final Sample Preparation: Transfer the final, clear, and homogeneous sample into an NMR tube for analysis.[11]

Visualized Workflows and Relationships


The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of **Dodecylphosphocholine-d38**.

Click to download full resolution via product page


Caption: Workflow for the preparation of DPC-d38 micelles.

Click to download full resolution via product page

Caption: Reconstitution of a membrane protein into DPC-d38 micelles.

Click to download full resolution via product page

Caption: Factors influencing the properties of DPC micelles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dodecylphosphocholine-d38 | CAS 130890-78-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Dodecylphosphocholine-d38 | CAS 130890-78-7 | Cayman Chemical | Biomol.de [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dodecylphosphocholine-d38 Cayman Chemical [bioscience.co.uk]

- 7. DODECYLPHOSPHORYLCHOLINE-D38 | 130890-78-7 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. netascientific.com [netascientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Dodecylphosphocholine-d38: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165050#dodecylphosphocholine-d38-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com